2-Bromo-5,7-dimethoxyquinoline
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Overview
Description
2-Bromo-5,7-dimethoxyquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties . The compound this compound is characterized by the presence of bromine and methoxy groups at specific positions on the quinoline ring, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-Bromo-5,7-dimethoxyquinoline typically involves the bromination of 5,7-dimethoxyquinoline. One common method includes the sonochemical dehalogenation of substituted 2,4-dichloroquinolines . This process involves the use of sonochemistry to facilitate the dehalogenation reaction, which is a stepwise process that cannot be achieved via the traditional Skraup reaction . The reaction conditions often include the use of tetrahydrofuran as a solvent and lithium wire as a reagent .
Chemical Reactions Analysis
2-Bromo-5,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Dehalogenation: As mentioned, sonochemical dehalogenation is a key reaction for this compound.
Common reagents used in these reactions include lithium wire for dehalogenation and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5,7-dimethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds due to its unique structure.
Industrial Chemistry: The compound is utilized in the development of new materials and chemical processes.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-5,7-dimethoxyquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-Bromo-5,7-dimethoxyquinoline can be compared with other quinoline derivatives such as 5,8-dimethoxyquinoline and 2,4-dichloroquinoline . These compounds share a similar quinoline backbone but differ in their substituent groups, which impart unique chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFQRPDSQHJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)Br)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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